molecular formula C4H11N5O6S B3067594 2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate CAS No. 1266615-54-6

2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate

Cat. No.: B3067594
CAS No.: 1266615-54-6
M. Wt: 257.23
InChI Key: GISVYGLRTZIGTC-UHFFFAOYSA-N
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Description

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate is a chemical compound with the molecular formula C4H7N5O · xH2SO4. It is a derivative of pyrimidine, characterized by the presence of three amino groups and one hydroxyl group attached to the pyrimidine ring. This compound is commonly used in synthetic organic chemistry as an intermediate for various chemical reactions .

Mechanism of Action

Target of Action

It is used in the synthesis of guanines and other purine derivatives , suggesting that it may interact with enzymes involved in purine metabolism.

Biochemical Pathways

2,4,5-Triamino-6-hydroxypyrimidine Sulfate Hydrate is involved in the synthesis of guanines and other purine derivatives . These compounds play crucial roles in numerous biochemical pathways, including DNA and RNA synthesis, energy metabolism, and signal transduction.

Pharmacokinetics

Its solubility in water is relatively low , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility is pH-dependent , and it should be stored at temperatures below 30°C . Dust formation should be avoided, and personal protective equipment should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate hydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetamide, followed by cyclization and subsequent sulfonation to yield the sulfate salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or conversion to a more soluble intermediate, followed by re-conversion to the sulfate salt .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields .

Properties

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.H2O4S.H2O/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4;/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISVYGLRTZIGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate
Reactant of Route 2
2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate
Reactant of Route 3
2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate
Reactant of Route 4
2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate
Reactant of Route 5
2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate
Reactant of Route 6
2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate

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